molecular formula C23H15ClN2O4 B3908734 N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 4951-31-9

N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B3908734
CAS RN: 4951-31-9
M. Wt: 418.8 g/mol
InChI Key: SZZBOLKXOKEKAN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BCPI, is a synthetic compound with potential applications in scientific research. BCPI is a member of the family of isoindoline compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer, as well as the JAK-STAT pathway, which is involved in viral replication. N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to inhibit the activity of various enzymes involved in cancer and viral replication, including topoisomerase II and HIV-1 integrase.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, reduction of inflammation, and inhibition of viral replication. N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have antioxidant effects, reducing oxidative stress in cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide for lab experiments is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments. However, one limitation of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and toxicity of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in animal models and humans, in order to assess its potential as a therapeutic agent.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In particular, N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have anti-viral effects against a range of viruses, including HIV, influenza, and herpes simplex virus.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZBOLKXOKEKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197815
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4951-31-9
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004951319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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